molecular formula C13H14N2O3 B15329392 Ethyl 2-amino-8-methoxyquinoline-3-carboxylate

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate

Cat. No.: B15329392
M. Wt: 246.26 g/mol
InChI Key: XQGRROPUEFOVSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-8-methoxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-8-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring, which enhances its chemical reactivity and potential for various applications. The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-amino-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)9-7-8-5-4-6-10(17-2)11(8)15-12(9)14/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

XQGRROPUEFOVSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)N

Origin of Product

United States

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